4-amino-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“4-amino-1-methyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It has a molecular formula of C5H8N4O and an average mass of 140.143 Da .
Synthesis Analysis
The synthesis of “4-amino-1-methyl-1H-pyrazole-5-carboxamide” involves various chemical reactions . For instance, one proposed mechanism involves the reaction of an intermediate with the acidic part of the catalyst . This reaction, influenced by the anomeric effect and vinylogous anomeric effect, leads to the preparation of the compound and the release of one molecule of H2 .Molecular Structure Analysis
The molecular structure of “4-amino-1-methyl-1H-pyrazole-5-carboxamide” is represented by the InChI code: 1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) .Chemical Reactions Analysis
The chemical reactions involving “4-amino-1-methyl-1H-pyrazole-5-carboxamide” are complex and involve multiple steps . For example, in one proposed mechanism, an intermediate reacts with the acidic part of the catalyst . This reaction, influenced by the anomeric effect and vinylogous anomeric effect, leads to the preparation of the compound and the release of one molecule of H2 .Physical And Chemical Properties Analysis
“4-amino-1-methyl-1H-pyrazole-5-carboxamide” is a solid substance . It has a molecular weight of 140.14 . The InChI code for this compound is 1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) .Scientific Research Applications
Heterocyclic Synthesis
4-Amino-1-methyl-1H-pyrazole-5-carboxamide is utilized as a building block in the synthesis of polyfunctionalized heterocyclic compounds. These compounds have significant pharmacological interest, indicating the chemical's role in drug development and medicinal chemistry (El‐Mekabaty, 2014).
Antitumor Activities
Research has been conducted on derivatives of 4-amino-1-methyl-1H-pyrazole-5-carboxamide for their potential antitumor activities. Compounds synthesized from this chemical were tested in vitro against various human cancer cell lines, contributing to cancer research and potential therapies (Hafez et al., 2013).
Cytotoxicity Studies
Studies have also explored the cytotoxic activity of new derivatives synthesized from 4-amino-1-methyl-1H-pyrazole-5-carboxamide. This includes testing against Ehrlich Ascites Carcinoma (EAC) cells, which is crucial for understanding the potential therapeutic applications of these compounds (Hassan et al., 2014).
Novel Synthesis Techniques
Research in the field of chemistry has led to innovative synthesis techniques involving 4-amino-1-methyl-1H-pyrazole-5-carboxamide. This includes the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, showcasing the versatility of this compound in chemical synthesis (Miyashita et al., 1990).
Biochemical and Pharmacological Research
Various studies have utilized derivatives of 4-amino-1-methyl-1H-pyrazole-5-carboxamide for biochemical and pharmacological research. This includes the identification and characterization of new compounds, contributing to a broader understanding of synthetic cannabinoids and related substances (McLaughlin et al., 2016).
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound have been synthesized and tested for their anti-viral activities, particularly against Tobacco Mosaic Virus (TMV). This research contributes to the development of new plant-protecting agents and has significant implications for crop protection (Zhang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(5(7)10)3(6)2-8-9/h2H,6H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURFMMGHWBSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424496 | |
Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
CAS RN |
92534-73-1 | |
Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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